molecular formula C13H19NO3 B7937507 tert-Butyl 2-(4-amino-2-methylphenoxy)acetate

tert-Butyl 2-(4-amino-2-methylphenoxy)acetate

Cat. No.: B7937507
M. Wt: 237.29 g/mol
InChI Key: YURNIRNYZLSTHQ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-amino-2-methylphenoxy)acetate is an organic compound that features a tert-butyl ester group, an amino group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-amino-2-methylphenoxy)acetate typically involves the reaction of 4-amino-2-methylphenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-amino-2-methylphenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(4-amino-2-methylphenoxy)acetate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of phenoxy and amino groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures in biological pathways .

Medicine

In medicinal chemistry, this compound can be explored for its potential pharmacological properties. Its structural features may be modified to develop new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-amino-2-methylphenoxy)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s activity and its effects on biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(4-amino-2-methylphenoxy)acetate is unique due to the presence of both an amino group and a phenoxy group in its structureThe compound’s ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl 2-(4-amino-2-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9-7-10(14)5-6-11(9)16-8-12(15)17-13(2,3)4/h5-7H,8,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURNIRNYZLSTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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